Lutetium Lu 177 PP-F11N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PP-F11N lutetium Lu-177: is a radioconjugate composed of a gastrin analog (PP-F11N) conjugated to the beta-emitting radioisotope lutetium Lu-177. This compound has potential antineoplastic activity and is used as an imaging agent for scintigraphy. The PP-F11N moiety binds to the cholecystokinin-2 (CCK-2) receptor, which is overexpressed in certain types of cancer, making it a promising candidate for targeted radionuclide therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PP-F11N lutetium Lu-177 involves the conjugation of the gastrin analog PP-F11N to the radioisotope lutetium Lu-177. The process typically includes the following steps:
Synthesis of PP-F11N: The gastrin analog PP-F11N is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide chain is assembled step-by-step on a solid support, followed by cleavage and purification.
Radiolabeling: The purified PP-F11N is then conjugated to lutetium Lu-177 using a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Industrial Production Methods: Industrial production of PP-F11N lutetium Lu-177 follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions: PP-F11N lutetium Lu-177 undergoes several types of chemical reactions, including:
Chelation: The conjugation of lutetium Lu-177 to PP-F11N involves chelation, where the chelating agent DOTA forms a stable complex with the radioisotope.
Substitution: The peptide synthesis process involves substitution reactions, where amino acids are sequentially added to the growing peptide chain.
Common Reagents and Conditions:
Chelating Agents: DOTA is commonly used as the chelating agent for radiolabeling.
Solvents: Aqueous buffers and organic solvents such as dimethylformamide (DMF) are used during peptide synthesis and radiolabeling.
Reaction Conditions: Radiolabeling is typically carried out at elevated temperatures (e.g., 90-100°C) to facilitate the chelation process.
Major Products Formed: The major product formed from these reactions is the radioconjugate PP-F11N lutetium Lu-177, which is used for targeted radionuclide therapy and imaging .
Scientific Research Applications
Chemistry: PP-F11N lutetium Lu-177 is used in radiochemistry research to develop new radiopharmaceuticals for cancer diagnosis and therapy. Its ability to target the CCK-2 receptor makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Biology: In biological research, PP-F11N lutetium Lu-177 is used to study the expression and function of the CCK-2 receptor in various cancer cell lines. It helps in understanding the role of this receptor in cancer progression and metastasis .
Medicine: PP-F11N lutetium Lu-177 has significant applications in nuclear medicine. It is used for the treatment of medullary thyroid carcinoma (MTC) and other cancers that overexpress the CCK-2 receptor. Clinical studies have shown its potential in reducing tumor size and improving patient outcomes .
Industry: In the pharmaceutical industry, PP-F11N lutetium Lu-177 is used to develop new radiopharmaceuticals for cancer therapy. Its production and quality control processes are optimized to ensure high purity and efficacy .
Mechanism of Action
PP-F11N lutetium Lu-177 exerts its effects by targeting the cholecystokinin-2 (CCK-2) receptor, which is overexpressed in certain types of cancer. Upon binding to the CCK-2 receptor, the radioconjugate is internalized into the cancer cells. The beta-emitting radioisotope lutetium Lu-177 then delivers localized radiation, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues and enhances the therapeutic efficacy .
Comparison with Similar Compounds
DOTA-PP-F11: Another minigastrin analog labeled with indium-111, used for similar applications in cancer diagnosis and therapy.
Lutetium-177 oxodotreotide: A radiolabeled somatostatin analog used for the treatment of neuroendocrine tumors.
Uniqueness: PP-F11N lutetium Lu-177 is unique due to its high affinity for the CCK-2 receptor and its ability to deliver targeted radiation therapy. Compared to other radiopharmaceuticals, it offers improved tumor retention and reduced off-target effects, making it a promising candidate for the treatment of CCK-2 receptor-expressing cancers .
Properties
CAS No. |
1771736-69-6 |
---|---|
Molecular Formula |
C90H120LuN19O35 |
Molecular Weight |
2205.0 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C90H123N19O35.Lu/c1-3-4-13-56(83(137)105-66(42-75(125)126)90(144)103-63(79(91)133)39-50-10-6-5-7-11-50)97-89(143)65(41-52-43-92-55-14-9-8-12-54(52)55)96-67(111)44-93-81(135)64(40-51-15-17-53(110)18-16-51)104-80(134)49(2)94-82(136)58(20-26-70(115)116)98-85(139)60(22-28-72(119)120)100-87(141)62(24-30-74(123)124)102-88(142)61(23-29-73(121)122)101-86(140)59(21-27-71(117)118)99-84(138)57(19-25-69(113)114)95-68(112)45-106-31-33-107(46-76(127)128)35-37-109(48-78(131)132)38-36-108(34-32-106)47-77(129)130;/h5-12,14-18,43,49,56-66,92,110H,3-4,13,19-42,44-48H2,1-2H3,(H2,91,133)(H,93,135)(H,94,136)(H,95,112)(H,96,111)(H,97,143)(H,98,139)(H,99,138)(H,100,141)(H,101,140)(H,102,142)(H,103,144)(H,104,134)(H,105,137)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132);/q;+3/p-3/t49-,56-,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-;/m0./s1/i;1+2 |
InChI Key |
DTEPIUGEQLNRHF-XMGMVKEQSA-K |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[177Lu+3] |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.